molecular formula C14H21NO B15281110 (1R,2R)-2-((2-Isopropylphenyl)amino)cyclopentan-1-ol

(1R,2R)-2-((2-Isopropylphenyl)amino)cyclopentan-1-ol

Cat. No.: B15281110
M. Wt: 219.32 g/mol
InChI Key: RAQUMAZPVGIDME-ZIAGYGMSSA-N
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Description

(1R,2R)-2-((2-Isopropylphenyl)amino)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a trans-1,2-substituted cycloalkane core with an amino-linked 2-isopropylphenyl group. The compound’s structure includes a hydroxyl group at the 1-position of the cyclopentane ring and a secondary amine bonded to a bulky 2-isopropylphenyl substituent at the 2-position.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(1R,2R)-2-(2-propan-2-ylanilino)cyclopentan-1-ol

InChI

InChI=1S/C14H21NO/c1-10(2)11-6-3-4-7-12(11)15-13-8-5-9-14(13)16/h3-4,6-7,10,13-16H,5,8-9H2,1-2H3/t13-,14-/m1/s1

InChI Key

RAQUMAZPVGIDME-ZIAGYGMSSA-N

Isomeric SMILES

CC(C)C1=CC=CC=C1N[C@@H]2CCC[C@H]2O

Canonical SMILES

CC(C)C1=CC=CC=C1NC2CCCC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-((2-Isopropylphenyl)amino)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 2-isopropylaniline.

    Reductive Amination: Cyclopentanone undergoes reductive amination with 2-isopropylaniline in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques such as chromatography or crystallization to obtain the desired (1R,2R) enantiomer.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-((2-Isopropylphenyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: SOCl2, TsCl, or other halogenating agents.

Major Products

    Oxidation: Cyclopentanone derivative.

    Reduction: Cyclopentylamine derivative.

    Substitution: Various substituted cyclopentanol derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a chiral building block for the synthesis of pharmaceuticals.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Biological Studies: As a probe to study enzyme-substrate interactions and chiral recognition.

    Industrial Applications: In the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-((2-Isopropylphenyl)amino)cyclopentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Structural/Functional Differences Potential Implications
(1R,2R)-2-((2-Isopropylphenyl)amino)cyclopentan-1-ol (Target Compound) 2-Isopropylphenyl, hydroxyl C₁₄H₂₁NO 219.33 g/mol Bulky isopropyl group at phenyl para position; trans-1,2 cyclopentanol configuration. Enhanced steric hindrance; potential selectivity in receptor binding.
(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol 2-Chlorophenyl, hydroxyl C₁₁H₁₄ClNO 227.69 g/mol Electron-withdrawing chlorine substituent; smaller phenyl group. Increased polarity; possible altered binding affinity in hydrophobic pockets.
(1R,2R)-2-(Benzylamino)cyclopentan-1-ol Benzyl, hydroxyl C₁₂H₁₇NO 191.27 g/mol Flexible benzyl group instead of substituted phenyl; lacks isopropyl steric bulk. Reduced steric hindrance; may improve solubility but decrease target specificity.
rac-(1R,2R)-2-(Piperazin-1-yl)cyclopentan-1-ol Piperazine, hydroxyl (racemic) C₉H₁₈N₂O 170.26 g/mol Nitrogen-rich piperazine ring replaces phenylamino group; racemic mixture. Potential for chelation or hydrogen bonding; broader pharmacodynamic profile.
(1S,2R)-2-(Methylamino)cyclopentan-1-ol Methyl, hydroxyl C₆H₁₃NO 115.18 g/mol Smaller methyl substituent; cis stereochemistry (1S,2R). Compact structure; may favor interactions with shallow binding sites.

Key Findings from Structural Comparisons:

Steric Effects: The 2-isopropylphenyl group in the target compound introduces significant steric bulk compared to analogs like the 2-chlorophenyl or benzylamino derivatives. This could enhance selectivity for receptors requiring hydrophobic, bulky ligands .

Stereochemical Influence: The trans-1,2 configuration of the target compound distinguishes it from cis-configured analogs (e.g., (1S,2R)-2-(Methylamino)cyclopentan-1-ol), which may exhibit divergent binding modes .

Solubility and Bioavailability : Compounds with smaller substituents (e.g., methyl or benzyl groups) generally exhibit higher aqueous solubility but may sacrifice target affinity due to reduced hydrophobic interactions .

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